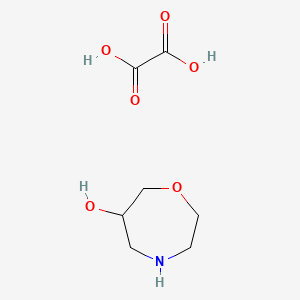

oxalic acid;(6S)-1,4-oxazepan-6-ol

Description

Oxalic acid;(6S)-1,4-oxazepan-6-ol (CAS: 2940871-81-6) is a hybrid compound combining oxalic acid (C₂H₂O₄) and (6S)-1,4-oxazepan-6-ol (C₅H₁₁NO₂). The molecular formula is C₇H₁₃NO₆, with a molecular weight of 207.18 g/mol . Oxalic acid, a dicarboxylic acid, is known for its strong chelating and acidic properties, while (6S)-1,4-oxazepan-6-ol is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. This combination likely leverages oxalic acid’s reactivity and the heterocycle’s structural versatility, making it relevant in pharmaceutical synthesis or specialized chemical processes. Current applications are inferred from its commercial availability as a reagent, though specific industrial uses remain understudied .

Properties

Molecular Formula |

C7H13NO6 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

oxalic acid;1,4-oxazepan-6-ol |

InChI |

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) |

InChI Key |

PHCJDIZBNVPMIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxalic Acid Derivatives

Oxalic acid derivatives, such as glycolic acid (C₂H₄O₃) and glyoxylic acid (C₂H₂O₃), differ in functional groups and reactivity. While oxalic acid is a dicarboxylic acid, glycolic acid (α-hydroxy acid) and glyoxylic acid (aldehyde-containing acid) exhibit distinct behaviors:

- Chelation Strength : Oxalic acid forms stable complexes with metals (e.g., Fe³⁺, Nd³⁺) due to its two carboxyl groups, enabling high metal recovery efficiency (~66% glucose yield in biomass pretreatment vs. acetic acid’s lower efficacy) .

- Acidity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is stronger than acetic acid (pKa = 4.76) and glycolic acid (pKa = 3.83), enhancing its utility in pH-dependent processes like catalytic ozonation .

- Applications : Glycolic acid is used in cosmetics, while oxalic acid is employed in metal leaching, pest control (e.g., 90% Varroa mite mortality ), and organic synthesis .

Table 1: Key Properties of Oxalic Acid and Derivatives

| Compound | Molecular Formula | pKa | Key Application |

|---|---|---|---|

| Oxalic acid | C₂H₂O₄ | 1.25, 4.14 | Metal leaching, pest control, catalysis |

| Glycolic acid | C₂H₄O₃ | 3.83 | Cosmetics, skin exfoliation |

| Glyoxylic acid | C₂H₂O₃ | 1.25, 3.31 | Pharmaceutical intermediates |

Heterocyclic Compounds

(6S)-1,4-oxazepan-6-ol shares structural similarities with other oxazepanes and cyclic ether-amines:

- 1,4-Oxazepan-6-ol hydrochloride (C₅H₁₂ClNO₂): A related heterocycle lacking oxalic acid.

Dicarboxylic Acids

Compared to malonic acid (C₃H₄O₄) and succinic acid (C₄H₆O₄):

- Solubility : Oxalic acid forms water-soluble metal complexes (e.g., Ni²⁺, V⁵⁺), whereas malonic acid’s complexes are less stable under acidic conditions .

- Efficacy in Biomass Pretreatment : Oxalic acid achieves higher glucose yields (66% at 180°C) than succinic acid due to superior lignin dissolution .

Table 2: Performance in Metal Leaching

| Metal | Oxalic Acid Efficiency | Acetic Acid Efficiency |

|---|---|---|

| Nd (Rare Earth) | 98% recovery at pH 1.5 | <50% recovery |

| Fe³⁺ | 95% dissolution | 30% dissolution |

Data sourced from spent catalyst leaching studies .

Synergistic Combinations

Oxalic acid;(6S)-1,4-oxazepan-6-ol may exhibit synergistic effects akin to oxalic acid combined with natural postbiotics (e.g., lactic acid) or oregano essential oil, which enhance acaricidal activity against Varroa mites (87% mortality vs. 70% for oxalic acid alone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.